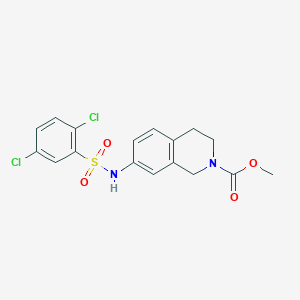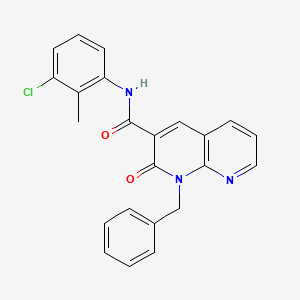![molecular formula C15H12N4O2 B2914775 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE CAS No. 862809-88-9](/img/structure/B2914775.png)
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring
作用機序
Target of Action
The primary target of 4-methyl-N-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzymatic activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Result of Action
The inhibition of tyrosine kinases by 4-methyl-N-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]benzamide can lead to a disruption in the signaling pathways they regulate. This can result in changes in cell division, growth, and death, potentially leading to therapeutic effects .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, hydrophobic interactions, and π-π stacking .
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of 4-methyl-N-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]benzamide in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
It is speculated that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with pyridine-4-carboxylic acid chloride to form the desired oxadiazole derivative . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and pyridine rings.
Reduction: Reduced forms of the oxadiazole and pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
科学的研究の応用
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer.
類似化合物との比較
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4
Uniqueness
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is unique due to its specific structure, which combines a benzanilide core with a pyridine and oxadiazole moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-2-4-11(5-3-10)13(20)17-15-19-18-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJJXZYERJXKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)


![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914698.png)
![N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2914699.png)



![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)

![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2914710.png)
![1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914711.png)
